2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine
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Overview
Description
2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound with the molecular formula C8H8ClF3N2. It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the reaction of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile with appropriate reagents under controlled conditions. One common method includes the reduction of the nitrile group to an amine using hydrogenation or other reducing agents .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups enhances its ability to interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A similar compound with a chloro and trifluoromethyl group on the pyridine ring.
2-Chloro-4-(trifluoromethyl)pyridine: Another derivative with slight structural differences
Uniqueness
This uniqueness makes it valuable in specific research and industrial contexts .
Properties
Molecular Formula |
C8H8ClF3N2 |
---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
2-[4-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-3-5(1-2-13)14-4-6(7)8(10,11)12/h3-4H,1-2,13H2 |
InChI Key |
ZQEGNIJRDLUCRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)C(F)(F)F)CCN |
Origin of Product |
United States |
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